(but-3-yn-2-yl)cyclohexane
Description
(But-3-yn-2-yl)cyclohexane is a cyclohexane derivative substituted with a but-3-yn-2-yl group, characterized by an alkyne moiety (C≡C) branching from the cyclohexane ring. This structure introduces unique steric and electronic properties due to the linear geometry of the alkyne and the rigid cyclohexane chair conformation .
Properties
CAS No. |
161585-63-3 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Cyclohexane: One common method to synthesize (but-3-yn-2-yl)cyclohexane involves the alkylation of cyclohexane with but-3-yn-2-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction between cyclohexyl halide and but-3-yn-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is usually performed in an inert atmosphere with a solvent like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and solvents are recycled to minimize waste and improve efficiency. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (but-3-yn-2-yl)cyclohexane can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the alkyne to a diketone or a carboxylic acid.
Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as palladium on carbon or platinum oxide can be used to hydrogenate the alkyne group to an alkene or an alkane.
Substitution: The cyclohexane ring can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions. For example, bromination can be achieved using bromine in the presence of light or a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide, elevated pressure.
Substitution: Bromine, nitric acid, sulfuric acid, light or radical initiators.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated cyclohexanes, nitrocyclohexanes.
Scientific Research Applications
Chemistry
(but-3-yn-2-yl)cyclohexane is used as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which (but-3-yn-2-yl)cyclohexane exerts its effects depends on the specific application. In chemical reactions, the alkyne group can act as a nucleophile or an electrophile, participating in various addition and substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Conformational Comparison
Cyclohexane Derivatives with Aliphatic Substituents
- Methylcyclohexane: The methyl group induces minor steric effects, allowing the cyclohexane ring to retain a chair conformation. Biodegradation studies show rapid microbial consumption, similar to unsubstituted cyclohexane .
- (But-3-yn-2-yl)cyclohexane : The alkyne group introduces greater steric hindrance and electronic polarization compared to methyl or ethyl groups. This may distort the cyclohexane ring toward a twist-boat conformation, as observed in solvent-solvate structures .
Substituent Effects on Solvent Interactions
- Cyclohexane vs. Hexane : Cyclohexane’s compact structure lowers its activity coefficient (γ∞13 = 0.83) compared to hexane (γ∞13 = 1.12), favoring stronger solvent interactions .
Reactivity and Functional Comparisons
Oxidation Catalysis
Molybdenum-catalyzed oxidation of cycloalkanes yields ketones and alcohols. Reactivity follows: cyclooctane > cyclohexane > cyclopentane, with cyclohexane producing 5.2% ketone and 2.2% alcohol yields .
Thermal Reactivity
In shock tube experiments, cyclohexane exhibits shorter ignition delays than cyclopentane (e.g., 10× shorter at 800 K) due to faster radical formation . The alkyne group’s high bond energy (C≡C, ~839 kJ/mol) could delay ignition by resisting chain-branching reactions.
Biodegradability
Simple substituted cyclohexanes (methyl, ethyl) degrade rapidly under sulfate-reducing conditions. However, dimethyl isomers show reduced biodegradability due to steric constraints . The bulky alkyne substituent in this compound may further hinder enzymatic access, slowing microbial metabolism.
Solvent Efficiency
Cyclohexane:butyl acetate (1:1) extracts polar compounds (up to O9 classes), outperforming pure cyclohexane (O5 limit) . The alkyne group’s polarity could enhance this compound’s utility in extracting conjugated or aromatic systems.
Mass Spectrometry Signatures
Cyclohexane derivatives with ketone substituents show neutral losses of 57 Da (C3H7·) . The alkyne group may produce distinct fragments (e.g., loss of 26 Da, C2H2), aiding structural identification.
Comparative Data Tables
Table 1: Oxidation Yields of Cycloalkanes (Mo Catalyst B2, 6 h)
| Cycloalkane | Ketone Yield (%) | Alcohol Yield (%) | Total Turnover Number (TON) |
|---|---|---|---|
| Cyclopentane | 2.9 | 0.8 | 1,390 |
| Cyclohexane | 5.2 | 2.2 | 2,780 |
| Cyclooctane | 29.6 | 15.5 | 16,912 |
Table 2: Ignition Delay Times at 800 K (0.5% Hydrocarbon)
| Compound | Ignition Delay (µs) | Equivalence Ratio (Φ) |
|---|---|---|
| Cyclopentane | 1,200 | 0.83 |
| Cyclohexane | 120 | 0.83 |
Table 3: Activity Coefficients (γ∞13) in Ionic Liquids
| Compound | γ∞13 | Molar Volume (cm³/mol) |
|---|---|---|
| n-Hexane | 1.12 | 131.6 |
| Cyclohexane | 0.83 | 108.7 |
| (1-Methylethyl)benzene | 6.45 | 152.4 |
Data from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
